AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for peptide nomenclature. The compound represents an acetylated nonadecapeptide with specific chemical modifications at both termini. The acetyl group at the N-terminus modifies the first serine residue, while the C-terminus features an amide group instead of a free carboxylic acid.
The molecular formula of this compound is C88H139N25O26, with a precise molecular weight of 1963.24 daltons. This molecular composition reflects the presence of 19 amino acid residues connected through peptide bonds, with additional carbon, hydrogen, and oxygen atoms contributed by the N-terminal acetyl modification. The molecular formula analysis reveals a substantial nitrogen content of 25 atoms, primarily derived from the amino acid side chains including lysine, asparagine, and arginine residues.
Chemical analysis demonstrates that the compound maintains the characteristic structural features of peptide hormones, including multiple hydrogen bond donors and acceptors that contribute to its three-dimensional conformation. The presence of the acetyl group significantly alters the charge distribution compared to the unmodified peptide, as acetylation neutralizes the positive charge typically present at the N-terminus under physiological conditions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C88H139N25O26 | |
| Molecular Weight | 1963.24 Da | |
| Number of Amino Acids | 19 | |
| N-terminal Modification | Acetyl group | |
| C-terminal Modification | Amide group |
Primary Sequence Analysis and Amino Acid Composition
The primary sequence of this compound consists of 19 amino acid residues arranged in a specific linear order that corresponds to positions 19-37 of the human alpha-Calcitonin Gene-Related Peptide. The sequence begins with serine at the N-terminus and concludes with phenylalanine at the C-terminus, both of which undergo chemical modifications.
Detailed amino acid composition analysis reveals a balanced distribution of hydrophobic and hydrophilic residues. The sequence contains two basic amino acids (lysine at positions 6 and 17), two acidic amino acids (asparagine at positions 7, 8, and 13), and multiple hydrophobic residues including valine, phenylalanine, and alanine. The presence of proline at position 11 introduces a characteristic bend in the peptide backbone, which is crucial for maintaining proper three-dimensional structure.
The sequence exhibits specific structural motifs that are conserved across species and contribute to biological function. The tripeptide Ser-Gly-Gly at the N-terminus provides flexibility, while the C-terminal Lys-Ala-Phe sequence is highly conserved in Calcitonin Gene-Related Peptide family members. The central region contains alternating hydrophobic and hydrophilic residues that promote specific secondary structure formation.
Structural analysis using three-letter amino acid codes reveals the complete sequence as Acetyl-Serine-Glycine-Glycine-Valine-Valine-Lysine-Asparagine-Asparagine-Phenylalanine-Valine-Proline-Threonine-Asparagine-Valine-Glycine-Serine-Lysine-Alanine-Phenylalanine-amide. This systematic representation facilitates understanding of the chemical properties and potential interactions of each residue within the peptide framework.
| Position | Three-Letter Code | One-Letter Code | Chemical Classification |
|---|---|---|---|
| 1 | Serine | S | Polar |
| 2 | Glycine | G | Non-polar |
| 3 | Glycine | G | Non-polar |
| 4 | Valine | V | Non-polar |
| 5 | Valine | V | Non-polar |
| 6 | Lysine | K | Basic |
| 7 | Asparagine | N | Polar |
| 8 | Asparagine | N | Polar |
| 9 | Phenylalanine | F | Non-polar |
| 10 | Valine | V | Non-polar |
| 11 | Proline | P | Non-polar |
| 12 | Threonine | T | Polar |
| 13 | Asparagine | N | Polar |
| 14 | Valine | V | Non-polar |
| 15 | Glycine | G | Non-polar |
| 16 | Serine | S | Polar |
| 17 | Lysine | K | Basic |
| 18 | Alanine | A | Non-polar |
| 19 | Phenylalanine | F | Non-polar |
Post-Translational Modifications and Acetylation Patterns
The N-terminal acetylation of this peptide represents a significant post-translational modification that fundamentally alters its biochemical properties and biological activity. N-terminal acetylation is a common modification that occurs on newly translated proteins and involves the addition of an acetyl group to the amino terminus, typically catalyzed by N-terminal acetyltransferases. In the case of this specific peptide fragment, the acetylation occurs at the serine residue, creating a stable amide bond that cannot be easily reversed under physiological conditions.
The acetylation pattern significantly influences the peptide's pharmacological properties, particularly its receptor binding affinity and antagonist activity. Research demonstrates that the acetylated form exhibits enhanced potency compared to the non-acetylated parent peptide, with apparent pA2 values of 6.03 for the acetylated version compared to 5.39 for the unmodified fragment. This enhancement likely results from improved structural stability and altered electrostatic interactions with target receptors.
C-terminal amidation represents another crucial post-translational modification present in this compound. The conversion of the C-terminal carboxylic acid to an amide group is characteristic of many bioactive peptides and significantly enhances biological activity. This modification prevents degradation by carboxypeptidases and maintains the peptide's structural integrity in biological systems. The amidation process typically occurs through the action of peptidylglycine alpha-amidating monooxygenase, which removes a glycine residue and converts the preceding amino acid to its amide form.
The combination of N-terminal acetylation and C-terminal amidation creates a peptide with enhanced resistance to enzymatic degradation. These modifications protect the peptide from aminopeptidases at the N-terminus and carboxypeptidases at the C-terminus, significantly extending its half-life in biological systems. The structural consequences of these modifications include altered hydrogen bonding patterns and modified electrostatic surface properties that influence receptor interactions.
| Modification Type | Location | Chemical Change | Functional Impact |
|---|---|---|---|
| N-terminal Acetylation | Serine-1 | Addition of CH3CO- group | Enhanced antagonist potency |
| C-terminal Amidation | Phenylalanine-19 | Conversion of COOH to CONH2 | Increased proteolytic stability |
| Combined Effect | Both termini | Modified charge distribution | Improved receptor binding affinity |
Comparative Analysis with Full-Length Alpha-Calcitonin Gene-Related Peptide (1-37)
Comparative structural analysis between this compound and the full-length human alpha-Calcitonin Gene-Related Peptide reveals significant differences in molecular architecture and functional properties. The complete alpha-Calcitonin Gene-Related Peptide consists of 37 amino acids with the sequence Ala-Cys-Asp-Thr-Ala-Thr-Cys-Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH2.
The most prominent structural difference lies in the absence of the N-terminal disulfide-bonded ring in the truncated fragment. The full-length peptide contains a critical disulfide bond between cysteine residues at positions 2 and 7, forming a seven-membered ring structure that is essential for receptor activation. This disulfide bridge creates a rigid loop structure that positions the N-terminal region for optimal receptor interaction. The absence of this structural element in the 19-37 fragment fundamentally alters its pharmacological profile, converting it from an agonist to an antagonist.
Molecular weight comparison reveals that the full-length peptide (3789.29 Da) is nearly twice the mass of the 19-37 fragment (1963.24 Da). This substantial difference reflects the absence of 18 amino acids from the N-terminal region, including several charged residues that contribute to the overall electrostatic properties of the molecule. The full-length peptide contains additional basic and acidic residues that influence its solubility and membrane interactions.
Secondary structure analysis demonstrates that while the full-length peptide adopts a complex three-dimensional conformation with distinct regions including the N-terminal ring, an alpha-helix spanning residues 8-18, and the C-terminal domain, the 19-37 fragment lacks the structural organization provided by the N-terminal elements. The fragment retains the C-terminal structural motifs, including beta-turn regions between residues 28-30 and 33-34, but loses the receptor activation domain present in the N-terminal region.
Functional comparison reveals that the full-length alpha-Calcitonin Gene-Related Peptide acts as a potent vasodilator and receptor agonist, while the 19-37 fragment functions as a competitive antagonist. This functional transformation results from the loss of the receptor activation domain (residues 1-7) while maintaining the receptor binding domain (residues 8-37). The acetylated fragment demonstrates enhanced antagonist potency compared to non-acetylated versions, suggesting that N-terminal modifications can partially compensate for structural deficiencies.
| Parameter | Full-Length Alpha-Calcitonin Gene-Related Peptide (1-37) | AC-Fragment (19-37) |
|---|---|---|
| Molecular Weight | 3789.29 Da | 1963.24 Da |
| Number of Amino Acids | 37 | 19 |
| Disulfide Bond | Present (Cys2-Cys7) | Absent |
| N-terminal Modification | None | Acetylation |
| Pharmacological Activity | Receptor agonist | Receptor antagonist |
| Binding Affinity (pA2) | N/A (agonist) | 6.03 (acetylated) |
| Structural Domains | Complete (ring, helix, C-terminus) | C-terminal only |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H139N25O26/c1-43(2)68(84(135)97-40-66(122)100-60(42-115)82(133)101-52(27-18-20-30-89)76(127)98-47(9)74(125)103-54(73(94)124)33-50-23-14-12-15-24-50)109-81(132)58(37-64(93)120)107-87(138)72(48(10)116)112-83(134)61-29-22-32-113(61)88(139)71(46(7)8)111-80(131)55(34-51-25-16-13-17-26-51)104-78(129)57(36-63(92)119)106-79(130)56(35-62(91)118)105-77(128)53(28-19-21-31-90)102-85(136)70(45(5)6)110-86(137)69(44(3)4)108-67(123)39-95-65(121)38-96-75(126)59(41-114)99-49(11)117/h12-17,23-26,43-48,52-61,68-72,114-116H,18-22,27-42,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H2,93,120)(H2,94,124)(H,95,121)(H,96,126)(H,97,135)(H,98,127)(H,99,117)(H,100,122)(H,101,133)(H,102,136)(H,103,125)(H,104,129)(H,105,128)(H,106,130)(H,107,138)(H,108,123)(H,109,132)(H,110,137)(H,111,131)(H,112,134)/t47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-,69-,70-,71-,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXWYGPSWGKXGU-BGLXGWFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H139N25O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1963.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like or .
Deprotection: Temporary protecting groups, such as , are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin using (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the peptide.
Lyophilization: The purified peptide is lyophilized to obtain it in a stable, dry form.
Chemical Reactions Analysis
Types of Reactions
AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Pharmacological Applications
- Pain Management
- Neuroprotective Effects
- Vascular Regulation
Biochemical Applications
- Cell Proliferation and Healing
- Research Tool in Molecular Biology
Case Studies
Mechanism of Action
The mechanism of action of AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2 involves its interaction with the CGRP receptor . This peptide binds to the receptor, leading to the activation of downstream signaling pathways that result in vasodilation and modulation of pain signals. The primary molecular targets include the CGRP receptor and associated G-proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Peptides
Sequence and Structural Features
The peptide’s Gly-Gly-Val-Val motif may adopt β-sheet or turn conformations, while the Asn-Asn dipeptide could contribute to hydrogen bonding or Asn ladder formation. Key comparisons include:
Table 1: Structural Comparison with Analogous Peptides
*Calculated based on average residue mass (110 Da/aa).
Functional Implications
- E-2078 and Arodyn : Both are short opioid antagonists with critical basic residues (Arg) for receptor binding. The target peptide’s longer sequence and Lys/Asn clusters may enable interactions with larger binding pockets or alternative receptors .
- Gly-Gly Motif : Unlike E-2078’s Gly-Gly-Phe (common in opioid peptides), the target’s Gly-Gly-Val-Val lacks aromaticity, suggesting divergent biological targets.
- Amidation/Acetylation : Shared with Arodyn, these modifications improve metabolic stability but may reduce membrane permeability due to increased polarity .
Comparative Analysis of Physicochemical Properties
Table 2: Physicochemical Properties
†Estimated via residue hydrophobicity scales.
- Solubility : The presence of polar residues (Asn, Ser, Thr) enhances water solubility compared to E-2078 and Arodyn, which are more hydrophobic .
Biological Activity
The compound AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2, also referred to as Ac-a-CGRP (19-37), is a synthetic peptide with a molecular weight of approximately 1963.2 g/mol. This peptide is derived from the calcitonin gene-related peptide (CGRP) and has garnered interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Structure and Composition
The structure of this compound consists of a sequence of amino acids that contribute to its biological functions. The amino acid sequence is critical as it influences the peptide's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : This peptide may interact with specific receptors in the body, similar to other CGRP-related peptides, which are known to play roles in vasodilation and pain modulation.
- Antimicrobial Activity : Recent studies indicate that bioactive peptides can exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Anticancer Properties : Research has shown that peptides can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cancer cell membranes through cationic interactions .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Effects : Effective against fungi and pathogenic bacteria.
- Anticancer Effects : Induces apoptosis in cancer cells and inhibits tumor growth in various models.
- Vasodilation : Potential role in regulating vascular tone through CGRP receptor activation.
Case Studies
Several studies have investigated the effects of similar peptides:
- Antimicrobial Activity : A study demonstrated that peptides derived from milk proteins exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating a potential for therapeutic use in food safety and medicine .
- Anticancer Activity : In vitro studies on peptides similar to this compound revealed that they could effectively inhibit the proliferation of lung cancer cells by inducing cell cycle arrest and apoptosis .
- Vasodilatory Effects : Research on CGRP analogs has shown their effectiveness in reducing blood pressure and improving blood flow in animal models, supporting their potential use in cardiovascular therapies .
Data Tables
Q & A
What experimental design strategies are critical for optimizing the synthesis of AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2?
Basic Research Focus:
Synthesis optimization requires a factorial design approach to evaluate variables like coupling reagents (e.g., HBTU or DIC), solvent systems (e.g., DMF or DCM), and resin types (e.g., Wang or Rink amide). Use orthogonal protection for reactive side chains (e.g., lysine ε-amino groups) to prevent undesired side reactions .
Advanced Research Focus:
Implement response surface methodology (RSM) to model interactions between temperature, reaction time, and reagent stoichiometry. For example, a central composite design (CCD) can identify nonlinear relationships, minimizing truncation errors and maximizing yield .
How can structural contradictions in NMR and mass spectrometry data for this peptide be resolved?
Basic Research Focus:
Validate purity via reverse-phase HPLC (≥95%) and confirm molecular weight using MALDI-TOF or ESI-MS. Discrepancies in NMR signals (e.g., proline cis-trans isomerism) require 2D NOESY or COSY to resolve conformational ambiguities .
Advanced Research Focus:
Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe dynamic regions prone to misinterpretation. For instance, solvent-exposed residues like asparagine may exhibit variable deuteration rates, complicating static NMR models .
What methodologies are recommended for assessing the thermodynamic stability of this compound under physiological conditions?
Basic Research Focus:
Use circular dichroism (CD) spectroscopy to monitor α-helix or β-sheet content in buffer systems mimicking physiological pH (7.4) and temperature (37°C). Compare thermal denaturation profiles to calculate ΔG of unfolding .
Advanced Research Focus:
Apply differential scanning calorimetry (DSC) to quantify enthalpy changes during phase transitions. Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to correlate stability with residue-specific interactions, such as valine-proline packing .
How can researchers address discrepancies in bioactivity assays for this peptide across different cell lines?
Basic Research Focus:
Standardize assay conditions (e.g., serum-free media, passage number) and include positive controls (e.g., scrambled peptide). Use ANOVA to statistically validate inter-experiment variability .
Advanced Research Focus:
Employ multi-omics integration (transcriptomics/proteomics) to identify cell line-specific receptor expression patterns. For example, lysine-rich regions may bind heparan sulfate proteoglycans in HEK293 but not in CHO cells .
What computational tools are effective for predicting the interaction of this compound with membrane receptors?
Basic Research Focus:
Use molecular docking (AutoDock Vina) with crystal structures of G-protein-coupled receptors (GPCRs). Focus on charge complementarity between lysine/asparagine residues and receptor active sites .
Advanced Research Focus:
Apply free-energy perturbation (FEP) or Markov state models (MSMs) to simulate binding kinetics. For example, valine-proline motifs may induce conformational selection in receptor-ligand complexes .
How should researchers validate the in vivo half-life of this peptide against in vitro degradation data?
Basic Research Focus:
Conduct serum stability assays (e.g., incubation in fetal bovine serum) and compare degradation rates via LC-MS. Use pharmacokinetic models (one-compartment) to extrapolate in vivo clearance .
Advanced Research Focus:
Incorporate fluorescent tags (e.g., FITC) for real-time imaging in zebrafish models. Correlate fluorescence decay with LC-MS/MS quantification to account for tissue-specific protease activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
